![molecular formula C22H21BrN2O3 B2585332 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide CAS No. 1235001-42-9](/img/structure/B2585332.png)
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of the compound is C22H27N3O5 . The exact mass is 413.19507097 g/mol and the molecular weight is 413.5 g/mol .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . The topological polar surface area is 101 Ų . The complexity of the compound is 634 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant aspect of the research on N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide involves the synthesis and characterization of benzamide derivatives and related compounds. For instance, the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent highlights a method to synthesize drug molecules like benzbromarone and amiodarone (Huang et al., 2019). Additionally, the development of novel sigma receptor ligands, including spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], demonstrates the compound's relevance in creating high-affinity ligands for sigma(1) receptors, which are of interest in neuropharmacology (Maier & Wünsch, 2002).
Biological Activity
The exploration of biological activity is another crucial research avenue. The compound's derivatives have been studied for their potential as CCR5 antagonists, which are important in the context of HIV-1 infection prevention. Research into the synthesis of CCR5 antagonist derivatives points towards the potential therapeutic applications of these compounds in treating diseases such as HIV (Bi, 2015; Bi, 2015).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of related compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, provides insights into the disposition of drug-related materials in the human body. The study of [14C]SB-649868 in healthy male subjects reveals significant data on drug metabolism, principal circulating components, and excretion pathways, contributing to a deeper understanding of the pharmacokinetics of benzofuran derivatives (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-18-7-3-2-6-17(18)21(26)24-14-15-9-11-25(12-10-15)22(27)20-13-16-5-1-4-8-19(16)28-20/h1-8,13,15H,9-12,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXFYQAVIAONAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-bromobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.